molecular formula C21H27N3S B5587662 2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane

2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane

Numéro de catalogue B5587662
Poids moléculaire: 353.5 g/mol
Clé InChI: WYJWRTLOMFZJIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

  • The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, including Michael addition and spirocyclization processes. For example, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving [5+1] double Michael addition reactions has been developed, showing high yields and versatility in introducing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

  • The molecular structure of diazaspiro[5.5]undecane derivatives often features a cyclohexanone unit preferring a chair conformation, as revealed by NMR and X-ray crystallography. This conformation is critical for understanding the compound's chemical behavior and interactions (Islam et al., 2017).

Chemical Reactions and Properties

  • Diazaspiro[5.5]undecane compounds participate in various chemical reactions, including aminomethylation, which leads to the formation of new spirocyclic derivatives. These reactions are essential for further functionalization and exploration of the compound's chemical space (Khrustaleva et al., 2018).

Physical Properties Analysis

  • The physical properties, such as solubility and crystallinity, of diazaspiro[5.5]undecane derivatives, can be inferred from studies focusing on closely related structures. For instance, the crystal structure analysis provides insights into the intermolecular interactions that influence these properties (Zeng et al., 2021).

Applications De Recherche Scientifique

CCR8 Antagonists for Treating Respiratory Diseases

Compounds within the diazaspiro[5.5]undecane class, including derivatives similar to the specified compound, have been identified as CCR8 antagonists. These compounds are suggested to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Synthesis of Nitrogen Containing Spiro Heterocycles

Research has explored the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives. These compounds are synthesized via a [5 + 1] double Michael addition reaction, highlighting the versatility of diazaspiro[5.5]undecane scaffolds in organic synthesis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).

Base Promoted Synthesis of Diazaspiro[5.5]undecane Derivatives

Another study developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via a base-promoted [5+1] double Michael addition reaction. This process illustrates the compound's relevance in synthesizing biologically active spiro-heterocyclic derivatives (M. Islam, A. Barakat, et al., 2017).

Privileged Heterocycles in Drug Development

1,9-Diazaspiro[5.5]undecanes, including those related to the specified compound, are considered privileged heterocycles due to their significant bioactivity. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).

Synthesis and Photophysical Studies

The synthesis and photophysical studies of diazaspiro[5.5]undecane derivatives, including structural analysis through X-ray crystallography and NMR, have been explored. These studies provide insights into the structural dynamics and potential applications of these compounds in materials science and molecular engineering (K. Aggarwal, J. Khurana, 2015).

Propriétés

IUPAC Name

2-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3S/c1-2-4-17(5-3-1)18-14-21(16-24(15-18)19-6-7-19)8-11-23(12-9-21)20-22-10-13-25-20/h1-5,10,13,18-19H,6-9,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJWRTLOMFZJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC3(C2)CCN(CC3)C4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-phenyl-9-(1,3-thiazol-2-YL)-2,9-diazaspiro[5.5]undecane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.